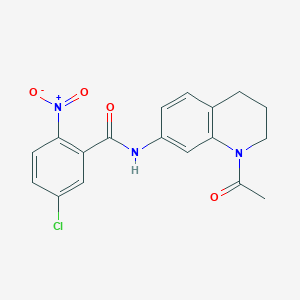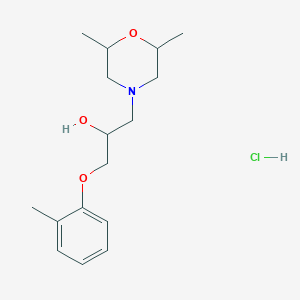
Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolones are a significant class of compounds in medicinal chemistry, with many derivatives showing interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The synthesis of quinolone derivatives has been a topic of interest in recent years . Various synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at different positions .
Molecular Structure Analysis
Quinolones display different tautomeric forms . X-ray structure analyses of numerous compounds of this class have shown that they can adopt different structures .
Chemical Reactions Analysis
The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of various fused ring systems .
Scientific Research Applications
Synthesis and Molecular Structure Analysis
The research on Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate primarily focuses on its synthesis and structural analysis. For example, a study by Rudenko et al. (2013) discussed the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. This process involved a reaction between 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids. The structural analysis of these compounds was achieved through X-ray structural analysis (Rudenko et al., 2013).
Catalytic Synthesis and Biological Activity
Another study by Khaligh (2014) used 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This method was noted for its efficiency and simplicity, providing high yields of the desired product in a short time (Khaligh, 2014).
Exploration of Myorelaxant Activity
In addition, Gündüz et al. (2008) synthesized and screened methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates for their myorelaxant and potassium channel opening activities. This study was significant in exploring the potential medical applications of these compounds (Gündüz et al., 2008).
Antihypoxic Activity Research
Ukrainets et al. (2014) focused on the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their antihypoxic activities. The study aimed to identify new substances with potential biological effects, such as antioxidant properties (Ukrainets et al., 2014).
Application in Cytotoxic Activity
Research by Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives to evaluate their cytotoxic activities. This study was crucial in understanding the potential use of these compounds in cancer research (Bu et al., 2001).
Mechanism of Action
While the mechanism of action for the specific compound “Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate” is not available, quinolone and its allied scaffolds are found amongst more than 60 FDA approved drugs . They have utilities in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Properties
IUPAC Name |
methyl 2,3-dimethyl-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-8(2)14-11-5-4-9(13(16)17-3)6-10(11)12(7)15/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNCHJNEFYZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)


![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)
![N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
